
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.168 g/mol . This compound is also known by its systematic name, (2S,5R)-5-Hydroxymethyl-tetrahydro-furan-2-carboxylic acid methyl ester . It is a derivative of hexonic acid and is characterized by the presence of a tetrahydrofuran ring structure.
Méthodes De Préparation
The synthesis of L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) typically involves the following steps:
Starting Material: The synthesis begins with the appropriate hexonic acid derivative.
Cyclization: The hexonic acid derivative undergoes cyclization to form the tetrahydrofuran ring.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalytic systems and purification techniques.
Analyse Des Réactions Chimiques
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and altering metabolic pathways .
Comparaison Avec Des Composés Similaires
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) can be compared with other similar compounds, such as:
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-: This compound lacks the methyl ester group.
D-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester: This is the enantiomer of the compound .
The uniqueness of L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy-, methyl ester (9CI) lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl (2S,5R)-5-(hydroxymethyl)oxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)6-3-2-5(4-8)11-6/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWYDEKCIVRELL-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
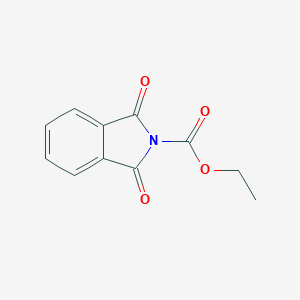

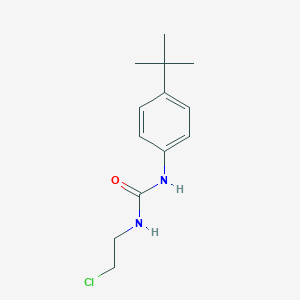

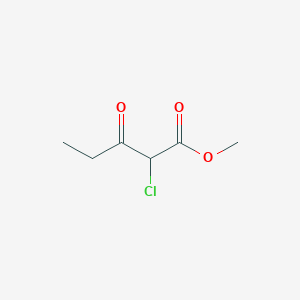
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)

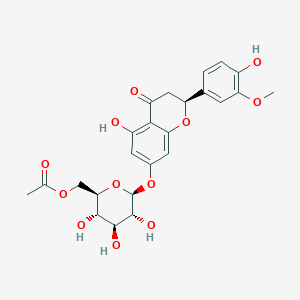


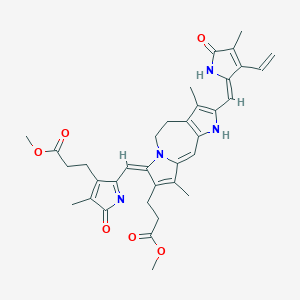


![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
